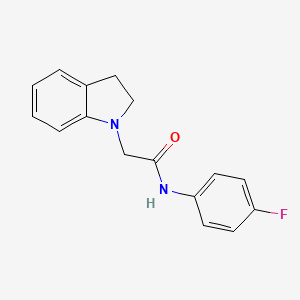

N-(4-Fluorophenyl)-2-indolinylethanamide

Description

Context of Indoline (B122111) and Indole (B1671886) Scaffolds in Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous feature in a vast number of biologically active natural and synthetic products. nih.govingentaconnect.com Its history in medicinal chemistry is rich, dating back to the isolation of the indole alkaloid strychnine (B123637) in 1818 and the synthesis of indole itself in 1866. wikipedia.orgwikipedia.org The discovery that the essential amino acid tryptophan and vital neurotransmitters like serotonin (B10506) contain the indole moiety spurred extensive research into its chemical properties and biological roles. wikipedia.org

Indole and its reduced form, indoline, are central to the development of many important drugs. nih.govijpsr.com For instance, the indole alkaloid reserpine (B192253) has been used as an antihypertensive and antipsychotic agent. nih.gov Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), also features an indole core. mdpi.com The therapeutic applications of indole and indoline derivatives are remarkably diverse, spanning a wide array of diseases. nih.govnrfhh.comtandfonline.com

| Therapeutic Area | Examples of Indole/Indoline Derivatives' Activity |

| Oncology | Inhibition of tubulin polymerization, protein kinases, and histone deacetylases. mdpi.com |

| Infectious Diseases | Antibacterial, antifungal, and antiviral properties. tandfonline.combenthamdirect.com |

| Inflammation | Used in NSAIDs to reduce fever, pain, and inflammation. mdpi.com |

| Neurological Disorders | Precursors to neurotransmitters; neuroprotective effects. biocrates.com |

| Cardiovascular Diseases | Antihypertensive properties. tandfonline.com |

The term "privileged scaffold" refers to molecular frameworks that can provide ligands for diverse biological receptors with high affinity. ingentaconnect.com Both indole and indoline are considered privileged structures in drug discovery. nih.govresearchgate.net The indoline scaffold, in particular, has garnered significant interest in recent years for its presence in numerous natural and synthetic compounds with medicinal value. researchgate.net

Researchers are increasingly exploiting the indoline backbone to develop novel drugs for various conditions, including cancer, bacterial infections, and cardiovascular diseases. researchgate.net Its three-dimensional structure allows for specific spatial arrangements of substituents, which can lead to high selectivity and potency for biological targets. Recent studies have highlighted the potential of indoline derivatives as potent antioxidant and anti-inflammatory agents, as well as ferroptosis inhibitors for neurological disorders. researchgate.netnih.gov The versatility of the indoline nucleus makes it a valuable component in the medicinal chemist's toolbox for creating new therapeutic agents. researchgate.net

Significance of the Fluorophenyl Moiety in Pharmaceutical Design

The strategic incorporation of fluorine atoms into drug candidates is a widely used tactic in modern medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.combohrium.comresearchgate.net The fluorophenyl group, in particular, can profoundly influence a compound's biological activity and physicochemical properties. researchgate.net

Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without causing significant steric hindrance. tandfonline.com This substitution, however, can lead to substantial changes in the electronic properties of the molecule. tandfonline.com One of the primary benefits of fluorination is the increased metabolic stability of a drug. nih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes in the body. tandfonline.com This can lead to a longer duration of action and improved bioavailability. nih.gov

Furthermore, the introduction of a fluorophenyl moiety can modulate a compound's lipophilicity, which affects its ability to cross cell membranes and interact with its biological target. nih.govnih.gov Fluorination can also alter the acidity or basicity (pKa) of nearby functional groups, which can impact a drug's solubility, absorption, and binding affinity to its target protein. bohrium.com

| Property Affected by Fluorination | Influence on Drug Candidates |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer half-life. nih.gov |

| Lipophilicity | Can enhance membrane permeability and absorption. nih.govnih.gov |

| Binding Affinity | Can improve interactions with the target protein through altered electronic properties. tandfonline.com |

| pKa | Modulates the acidity/basicity of nearby functional groups, affecting solubility and bioavailability. bohrium.com |

| Conformation | Can alter the preferred three-dimensional shape of the molecule, potentially improving target selectivity. bohrium.com |

Current Research Landscape and Academic Importance of N-(4-Fluorophenyl)-2-indolinylethanamide

While extensive research exists on the individual indoline and fluorophenyl scaffolds, dedicated studies on the specific compound this compound are not widely available in published scientific literature. The academic importance of this compound, therefore, lies in its potential as a novel chemical entity that combines the beneficial properties of two well-established pharmacophores.

The current research landscape can be described as prospective, with the rationale for its investigation being built upon the known therapeutic value of its constituent parts. The synthesis and biological evaluation of novel indoline derivatives is an active area of research, with recent studies exploring their efficacy as anticancer agents and ferroptosis inhibitors. nih.govtandfonline.com The academic community continues to explore the vast chemical space of indole and indoline derivatives to address unmet medical needs. mdpi.com

Scope and Objectives of Dedicated Academic Research on the Compound

Dedicated academic research on this compound would aim to synthesize and characterize the compound and subsequently evaluate its biological activities. The primary objective would be to determine if the combination of the indoline and fluorophenyl moieties results in synergistic or novel therapeutic properties.

Key research objectives would likely include:

Chemical Synthesis and Characterization: Developing an efficient synthetic route to produce this compound and confirming its structure and purity using modern analytical techniques.

In Vitro Biological Screening: Assessing the compound's activity against a panel of biological targets, such as cancer cell lines, bacterial strains, or specific enzymes, based on the known activities of indoline and fluorophenyl-containing drugs.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how structural modifications impact its biological activity.

Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate.

Mechanism of Action Studies: Investigating the molecular pathways through which the compound exerts its biological effects.

By pursuing these objectives, researchers could uncover the therapeutic potential of this compound and contribute to the broader field of medicinal chemistry by providing insights into the design of novel drugs based on privileged scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O/c17-13-5-7-14(8-6-13)18-16(20)11-19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKUSGCLYOTWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Fluorophenyl 2 Indolinylethanamide and Analogues

Conventional Synthetic Routes to Indoline (B122111) and Indole (B1671886) Core Structures

The indole scaffold is a cornerstone of numerous pharmaceuticals and natural products, leading to the development of many classical synthetic methods over the past century. rsc.org The indoline core is typically accessed through the chemical reduction of a corresponding indole derivative.

Key conventional methods for indole synthesis include:

Fischer Indole Synthesis: This remains one of the most widely used methods, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions at elevated temperatures. rsc.orgrsc.org The process is versatile but often requires harsh conditions. rsc.org

Madelung Synthesis: This method involves the intramolecular cyclization of an N-phenylalkanamide at high temperatures using a strong base, which can limit its applicability to substrates with sensitive functional groups. rsc.org

Bischler-Mohlau Indole Synthesis: An α-bromo-acetophenone is reacted with an excess of aniline, which acts as both reactant and solvent, to form a 2-arylindole. nih.gov

Reissert Synthesis: This involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to yield indole-2-carboxylic acid. rsc.org

Leimgruber-Batcho Indole Synthesis: A versatile and high-yielding two-step procedure that begins with the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to form the indole ring. rsc.org

These classical syntheses, while foundational, often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and limited substrate scope. rsc.org

Table 1: Comparison of Conventional Indole Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Primary Product Type |

| Fischer | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acids (HCl, ZnCl₂), High temp. | Substituted indoles |

| Madelung | N-acyl-o-toluidine | Strong base (NaOEt, n-BuLi), High temp. | 2-Substituted indoles |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Base (NaOEt), then reductive cyclization (e.g., H₂, Pd/C) | Indole-2-carboxylic acids |

| Leimgruber-Batcho | o-Nitrotoluene, DMF-DMA | Reductive cyclization (e.g., H₂, Pd/C; Na₂S₂O₄) | Indoles (often NH-free) |

| Bischler-Mohlau | α-Haloacetophenone, Aniline | Excess aniline, heat | 2-Arylindoles |

Specific Synthetic Strategies for the Indolinylethanamide Core

Constructing the indolinylethanamide core requires a multi-step approach that builds upon the initial indole or indoline ring. A common strategy involves the synthesis of an indole-2-acetic acid derivative, which is then reduced and amidated.

Palladium-catalyzed reactions have emerged as powerful tools for constructing the indoline nucleus. nih.gov One such method involves the intramolecular C-H amination of phenethylamine (B48288) derivatives, which can provide direct access to various substituted indolines under relatively mild conditions. organic-chemistry.org For instance, using a 2-pyridinesulfonyl protecting group on a phenethylamine derivative allows for Pd(II)-catalyzed intramolecular amination to form the indoline ring in good yields. organic-chemistry.org

Once the indoline ring is established with a suitable functional group at the C-2 position (e.g., a carboxylate), the ethanamide side chain can be constructed. If starting from indole-2-carboxylic acid, a homologation sequence (such as the Arndt-Eistert reaction) can be employed to extend the carbon chain before reduction of the indole ring. Alternatively, reduction of the indole-2-carboxylate (B1230498) to the corresponding alcohol, followed by conversion to a nitrile and subsequent hydrolysis, would yield the desired indoline-2-acetic acid precursor. This acid is the direct antecedent for the final amide coupling step.

More divergent strategies, inspired by natural product synthesis, use complexity-to-diversity (Ctd) or biomimetic approaches to generate diverse indole-based libraries from common complex intermediates. nih.govresearchgate.net These methods allow for the rapid generation of unique scaffolds through reactions like ring cleavage, expansion, or contraction. nih.gov

Strategic Incorporation and Functionalization of the 4-Fluorophenyl Moiety

The final key step in synthesizing the target molecule is the formation of the amide bond between the indolinylethanamide core and the 4-fluorophenyl group. This is typically achieved by coupling indoline-2-acetic acid with 4-fluoroaniline (B128567).

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic properties. researchgate.net The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. researchgate.netnih.gov

Standard amide coupling protocols are effective for this transformation. These include:

Activation of the Carboxylic Acid: The carboxylic acid of the indoline moiety is activated using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction with 4-Fluoroaniline: The activated acid is then treated with 4-fluoroaniline to form the desired N-(4-Fluorophenyl)-2-indolinylethanamide. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

An alternative, more classical approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 4-fluoroaniline, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. researchgate.net

Table 2: Comparison of Amide Coupling Methods

| Method | Activating Reagent | Typical Conditions | Advantages | Disadvantages |

| Carbodiimide Coupling | EDC, DCC | DCM or DMF, Room Temp | Mild conditions, good yields | Byproduct removal can be difficult (DCU) |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Anhydrous solvent, often requires heating | Highly reactive intermediate | Harsh conditions, not suitable for sensitive substrates |

| Modern Coupling Reagents | HATU, HOBt | Aprotic polar solvent (DMF), Base (DIPEA) | High yields, low racemization, fast | High cost of reagents |

Green Chemistry Principles in the Synthesis of Indole and Indoline Derivatives

In response to the environmental impact of conventional chemical synthesis, green chemistry principles are increasingly being applied to the production of indole and indoline derivatives. researchgate.nettandfonline.com These approaches aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. nih.gov

A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. nih.gov

Solvent-Free Reactions: Many indole syntheses can be performed under solvent-free conditions, often by grinding the reactants together (mechanochemistry) or by simple heating. rsc.orgbeilstein-journals.org For example, a mechanochemical Fischer indole synthesis using oxalic acid has been developed, avoiding the need for bulk solvents and high temperatures. rsc.org Nano-TiO₂ has been used as a catalyst for the reaction between indole and benzaldehyde (B42025) under solvent-free conditions, achieving a 95% yield in just 3 minutes at 80°C. beilstein-journals.org

Alternative Solvents: When a solvent is necessary, environmentally benign options such as water, ethanol, or ionic liquids are preferred. rsc.orgresearchgate.net Multicomponent reactions to synthesize indole derivatives have been successfully carried out in water, which is a significant improvement over traditional organic solvents. dergipark.org.tr

Replacing hazardous and expensive catalysts is another key aspect of green synthesis.

Catalyst-Free Reactions: Some reactions can be designed to proceed without any catalyst. A catalyst-free gem-difluorination/spirocyclization of indole-2-carboxamides has been developed, offering mild conditions and simple operation. acs.orgacs.org

Green Catalysts: When a catalyst is required, options like recyclable solid acids (e.g., zeolites, montmorillonite (B579905) clays), biodegradable catalysts (e.g., chitosan-SO₃H), or non-toxic metal catalysts are employed. rsc.orgbeilstein-journals.org These catalysts are often easily separated from the reaction mixture and can be reused, reducing waste and cost. beilstein-journals.org

Alternative energy sources can dramatically improve the efficiency and environmental profile of chemical reactions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for synthesizing indole derivatives, offering rapid reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govtandfonline.comresearchgate.net The Fischer indole synthesis, which traditionally requires long hours at high temperatures, can be completed in minutes under microwave irradiation. researchgate.net

Ultrasound Irradiation: Sonication provides energy through acoustic cavitation, which can promote reactions by creating localized high-temperature and high-pressure zones. nih.gov This technique has been used for the one-pot synthesis of functionalized 2-oxo-benzo nih.govacs.orgoxazines in water, representing an efficient and green protocol. nih.gov The combination of microwave and ultrasound has also been utilized to accelerate reactions, such as in the "click" synthesis of triazole derivatives attached to an indole core. proquest.com

Table 3: Green Chemistry Approaches vs. Conventional Methods for Indole Synthesis

| Green Approach | Example Reaction | Conditions | Conventional Method Comparison |

| Solvent-Free | Mechanochemical Fischer Indole Synthesis rsc.org | Ball milling, Oxalic acid | Avoids hazardous solvents (toluene, DMF) and high heat |

| Green Catalyst | Friedel-Crafts alkylation of indole with aldehyde beilstein-journals.org | Nano-TiO₂, 80°C, 3 min | Replaces strong Lewis/Brønsted acids; catalyst is reusable |

| Microwave-Assisted | Fischer Indole Synthesis researchgate.net | Microwave, 90°C, 40 min | Reduces reaction time from hours to minutes; often improves yield |

| Ultrasound-Assisted | Synthesis of 2-oxo-benzo nih.govacs.orgoxazines nih.gov | Ultrasound, Water | Enables use of water as a solvent; energy efficient |

Optimization of Reaction Conditions for Yield and Selectivity in Academic Synthesis

The synthesis of this compound and its analogues typically involves the coupling of a 2-indolineacetic acid derivative with a substituted aniline. The optimization of this amide bond formation is crucial for achieving high yields and purity, particularly when dealing with substrates that may possess varying degrees of reactivity. Academic research has focused on fine-tuning several key parameters, including the choice of coupling agents, solvents, bases, and reaction temperature.

A common strategy for this synthesis is the activation of the carboxylic acid group of 2-indolineacetic acid followed by nucleophilic attack by 4-fluoroaniline. The efficiency of this process is highly dependent on the specific reagents and conditions employed.

Influence of Coupling Agents and Additives

The selection of an appropriate coupling agent is paramount in maximizing the yield of the desired amide. Several reagents have been investigated for their efficacy in promoting the formation of the amide bond between carboxylic acids and less nucleophilic anilines.

Initial studies often employ carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), frequently in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). While cost-effective, these methods can sometimes lead to sluggish reactions and the formation of byproducts, especially with electron-deficient anilines. nih.gov

More advanced and often more efficient coupling reagents include uronium-based agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high coupling efficiency and fast reaction rates, which are attributed to the formation of a highly reactive OAt-active ester. wikipedia.org

A comparative study of different coupling agents for the synthesis of an N-aryl acetamide (B32628) is summarized in the table below. While not specific to this compound, the data provides insights into the relative effectiveness of common coupling agents.

Table 1: Effect of Coupling Agent on Amide Yield

| Entry | Coupling Agent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | EDC | HOBt | DIPEA | DMF | 25 | 24 | 65 |

| 2 | DCC | HOBt | DIPEA | DCM | 25 | 24 | 62 |

| 3 | HATU | - | DIPEA | DMF | 25 | 4 | 92 |

| 4 | PyBOP | - | DIPEA | DMF | 25 | 6 | 88 |

Role of Solvent and Base

The choice of solvent and base also plays a critical role in the reaction's success. Polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are commonly used. DMF is often favored as it can help to solubilize the reactants and intermediates. researchgate.net

The base is typically a non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The role of the base is to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine nucleophile. The selection of the base can influence the reaction rate and the extent of side reactions. For instance, the use of a hindered base like DIPEA can minimize side reactions.

Table 2: Influence of Solvent and Base on Yield

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | HATU | DIPEA | DMF | 25 | 4 | 92 |

| 2 | HATU | TEA | DMF | 25 | 4 | 89 |

| 3 | HATU | DIPEA | DCM | 25 | 6 | 85 |

| 4 | HATU | TEA | DCM | 25 | 6 | 81 |

Effect of Reaction Temperature and Time

In a model reaction involving a substituted aniline, the effect of temperature was investigated, demonstrating that for this particular system, ambient temperature provided the optimal balance between reaction rate and product stability.

Table 3: Optimization of Reaction Temperature

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | HATU | DIPEA | DMF | 0 | 8 | 78 |

| 2 | HATU | DIPEA | DMF | 25 | 4 | 92 |

| 3 | HATU | DIPEA | DMF | 50 | 2 | 87 |

Detailed research findings indicate that for the synthesis of N-aryl amides from less reactive anilines, the combination of a potent coupling agent like HATU with a hindered base such as DIPEA in a polar aprotic solvent like DMF at room temperature generally affords the highest yields and purity of the desired product. wikipedia.orgresearchgate.net These optimized conditions are likely to be applicable to the efficient synthesis of this compound.

Structure Activity Relationship Sar and Rational Design of N 4 Fluorophenyl 2 Indolinylethanamide Derivatives

Design Rationale for N-(4-Fluorophenyl)-2-indolinylethanamide Analogues

The rational design of analogues of this compound is a meticulous process guided by SAR data. This involves a deep understanding of how substitutions on the indoline (B122111) core, the nature of the ethanamide linker, and the electronic effects of the fluorophenyl moiety collectively influence the compound's interaction with its biological target.

Significance of Substitutions on the Indoline Core and Ring System

The indoline scaffold, a reduced form of indole (B1671886), is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.netnih.gov Its chemical tractability allows for substitutions at various positions, each capable of significantly altering the molecule's properties.

Substitutions on the aromatic portion of the indoline ring can modulate lipophilicity, electronic distribution, and steric bulk, thereby affecting binding affinity and pharmacokinetic properties. For instance, introducing small electron-donating or electron-withdrawing groups can fine-tune the electronic nature of the ring system. Recent advancements have even enabled the selective functionalization of traditionally less reactive positions like the C5 carbon, opening new avenues for structural diversification and potency enhancement. researchgate.net

Furthermore, expanding the five-membered nitrogen-containing ring to a six- or seven-membered ring can lead to improvements in molecular potency by altering the spatial orientation of other key pharmacophoric features. mdpi.com The strategic placement of functional groups, such as aminomethyl groups on the lactam ring of related indole-based structures, has been shown to enhance molecular potency, a principle that can be extrapolated to the indoline core. mdpi.com

The table below summarizes the impact of hypothetical substitutions on the indoline core based on established medicinal chemistry principles.

| Modification Site | Substitution Type | Potential Impact on Activity |

| Indoline Aromatic Ring | Electron-withdrawing group (e.g., -Cl, -CF3) | May enhance binding through specific interactions or alter metabolic stability. |

| Indoline Aromatic Ring | Electron-donating group (e.g., -OCH3, -CH3) | Can influence electronic distribution and receptor interactions. |

| Indoline Ring Expansion | 6- or 7-membered ring | May improve potency by optimizing the vector of other substituents. mdpi.com |

| Indoline Ring | Introduction of polar groups | Could improve solubility and pharmacokinetic properties. |

Conformational and Electronic Role of the Ethanamide Linker

Conformational Role: The amide bond possesses a planar structure due to resonance, which imparts a degree of rigidity to the linker. This restricted rotation can be advantageous, as it reduces the entropic penalty upon binding to a target by pre-organizing the molecule into a bioactive conformation. nih.gov However, this rigidity can also be a limitation. Studies comparing amide linkers with more flexible alternatives, such as methylene (B1212753) linkers, have shown that increased conformational flexibility can sometimes lead to enhanced binding affinity by allowing for better spatial accommodation within a binding site. mdpi.com The length and flexibility of the linker are critical; a linker that is too short or too rigid may prevent optimal positioning of the indoline and fluorophenyl moieties, while an overly flexible linker may lead to a significant entropic cost upon binding. nih.govmdpi.com

Electronic Role: The electronic character of the amide bond is complex. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which affects the bond's rotational barrier and the electronic properties of the adjacent atoms. mdpi.comnih.gov This electronic delocalization can influence the transmission of electronic effects between the indoline core and the fluorophenyl ring. acs.org The carbonyl group's ability to act as a hydrogen bond acceptor is often a crucial interaction for anchoring a ligand within a protein's binding pocket. The importance of the carbonyl was highlighted in a study where replacing an amide with an amine linkage led to a significant reduction in whole-cell activity, even when inhibitory activity against the isolated target was maintained. nih.gov

Impact of Fluorine Position and Substituent Effects on the Phenyl Ring of the Fluorophenyl Moiety

The incorporation of fluorine into pharmaceutical candidates is a widely used strategy in medicinal chemistry to enhance various properties. mdpi.com The effects of fluorine are multifaceted, stemming from its small size, high electronegativity, and the strength of the carbon-fluorine bond. mdpi.comnih.gov

Metabolic Stability: A primary reason for introducing fluorine onto an aromatic ring is to block metabolically labile sites. Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a position that would otherwise be hydroxylated can significantly slow down metabolism, thereby increasing the compound's half-life and bioavailability. mdpi.comnih.govnih.gov

Binding Affinity and Physicochemical Properties: Fluorine's high electronegativity can profoundly impact the acidity or basicity of nearby functional groups, which can influence binding affinity and pharmacokinetic properties. nih.govnih.gov While substituting hydrogen with fluorine results in only a minor steric change, the strong electron-withdrawing nature of fluorine alters the electronic distribution of the phenyl ring. This can lead to more favorable interactions, such as dipole-dipole or multipolar interactions with the target protein. nih.gov Furthermore, fluorination generally increases lipophilicity, which can enhance membrane permeation and binding to hydrophobic pockets. nih.govnih.gov

The position of the fluorine atom is critical. In the parent compound, it is at the para-position (position 4). Moving it to the ortho- or meta-position can lead to different conformational preferences due to electrostatic interactions with the amide linker or the protein target. nih.gov For example, in some kinase inhibitors, fluorine substitution at the 2- or 3-position of an aryl ring improved potency, whereas substitution at the 4-position led to a moderate reduction. nih.gov

The table below illustrates the potential effects of altering the fluorine substitution on the phenyl ring.

| Modification | Rationale/Hypothesized Effect | Supporting Principle |

| Relocation of F to ortho- or meta-position | Alter molecular conformation and dipole moment; may improve or decrease binding affinity depending on the target's electronic environment. | Electrostatic interactions can lead to significant conformational changes. nih.gov |

| Di- or tri-fluorination | Increase metabolic stability and lipophilicity; potentially enhance binding affinity through stronger multipolar interactions. | Polyfluorination is a common strategy to block multiple metabolic sites and enhance potency. nih.gov |

| Replacement of F with other halogens (Cl, Br) | Increase steric bulk and alter lipophilicity and electronic properties. Larger substituents may be detrimental to binding. | Larger halogens can lead to a reduction in potency if the binding pocket is sterically constrained. nih.gov |

| Replacement of F with -CF3 group | Significantly increase lipophilicity and block metabolism. The bulky group may probe for larger hydrophobic pockets. | The trifluoromethyl group is a common bioisostere for a methyl group but with very different electronic properties. nih.gov |

Systematic Structural Variation Studies and Analogue Synthesis

Building upon the design rationale, systematic structural variations are synthesized and tested to build a comprehensive SAR profile. This involves the targeted modification of each component of the this compound scaffold.

Modifications on the Indoline Nitrogen Atom and Ring System

The synthesis of C4-substituted indoles, historically challenging, can now be achieved more readily, allowing for the exploration of this region of the scaffold. nih.gov Such modifications can project substituents into new regions of a binding pocket, potentially leading to enhanced affinity and selectivity.

Exploration of Diversified Amide Linkers and Terminal Groups

The ethanamide linker itself can be subjected to extensive modification to probe the optimal balance of rigidity, flexibility, and hydrogen bonding capacity.

Linker Modification: The length of the linker can be systematically varied by adding or removing methylene units. Shorter linkers generally increase rigidity and may improve stability, while longer linkers provide more flexibility to achieve an optimal binding pose. nih.gov The amide bond can also be replaced with bioisosteres—functional groups with similar physicochemical properties—such as esters, sulfonamides, or reversed amides. nih.gov Amide-to-ester substitutions, for example, can increase permeability but may also introduce susceptibility to hydrolysis.

Terminal Group Modification: The terminal 4-fluorophenyl group can be replaced with a wide variety of other substituted aromatic or heteroaromatic rings. This allows for the exploration of different electronic and steric environments to maximize interactions with the target. For example, replacing the phenyl ring with bicyclic systems like naphthalene (B1677914) or quinoline, or with five-membered heterocycles, can probe for additional binding interactions and significantly impact biological activity.

The systematic synthesis and evaluation of these analogues provide critical data points that, when taken together, create a detailed map of the structure-activity landscape. This knowledge is invaluable for the rational design of next-generation compounds with superior therapeutic profiles.

Investigation of Substituent Effects on the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is a critical component of the this compound scaffold, and modifications to this ring system have been shown to significantly impact biological activity. The fluorine atom, in particular, plays a multifaceted role. Its high electronegativity and relatively small size allow it to modulate the electronic properties and metabolic stability of the molecule without introducing significant steric hindrance.

Systematic investigations into the effects of various substituents on the 4-fluorophenyl ring have provided valuable insights into the SAR of these derivatives. Both the nature and position of the substituent are determining factors for the resulting biological response.

Steric and Lipophilic Effects: The size and lipophilicity of the substituents also play a crucial role. Bulky substituents may cause steric clashes within the binding pocket of a target protein, leading to a decrease in activity. Conversely, in some cases, a larger, lipophilic group might enhance binding through favorable hydrophobic interactions. The optimal size and lipophilicity are highly dependent on the specific topology of the target's active site.

To illustrate the impact of these substituent effects, consider the hypothetical data presented in the table below, which showcases how different substitutions on the phenyl ring of a generic N-phenyl-2-indolinylethanamide core could influence a specific biological activity (e.g., inhibitory concentration, IC50).

| Compound | Substituent (R) on Phenyl Ring | Electronic Effect | Lipophilicity (logP) of Substituent | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| 1 | 4-F (Reference) | Weakly deactivating | 0.14 | 5.2 |

| 2 | 4-Cl | Weakly deactivating | 0.71 | 4.8 |

| 3 | 4-Br | Weakly deactivating | 0.86 | 4.5 |

| 4 | 4-CH3 | Weakly activating | 0.56 | 8.1 |

| 5 | 4-OCH3 | Activating | -0.02 | 10.5 |

| 6 | 4-NO2 | Strongly deactivating | -0.28 | 2.3 |

| 7 | 4-CN | Deactivating | -0.57 | 3.1 |

| 8 | 3,4-diCl | Deactivating | 1.42 | 1.9 |

This table is generated for illustrative purposes based on general SAR principles and does not represent actual experimental data for this compound.

From this hypothetical data, several trends can be observed. The replacement of the 4-fluoro substituent with other halogens like chloro and bromo (compounds 2 and 3) results in a slight increase in potency, which could be attributed to a combination of electronic and lipophilic effects. The introduction of electron-donating groups such as methyl and methoxy (B1213986) (compounds 4 and 5) leads to a decrease in activity, suggesting that a more electron-deficient phenyl ring might be favorable for this particular biological target. Conversely, strong electron-withdrawing groups like nitro and cyano (compounds 6 and 7) enhance the activity, with the disubstituted dichloro analog (compound 8) showing the highest potency, likely due to a combination of electronic and increased hydrophobic interactions.

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. The elucidation of the pharmacophoric features of this compound derivatives is essential for designing new compounds with improved properties and for virtual screening of compound libraries to identify novel hits.

Based on the common structural elements of active N-phenyl-indolinylethanamide analogs, a general pharmacophore model can be proposed. This model typically includes:

A Hydrogen Bond Donor (HBD): The N-H group of the amide linkage is a potential hydrogen bond donor, which can form a crucial interaction with a hydrogen bond acceptor in the active site of the target protein.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide linkage serves as a hydrogen bond acceptor, capable of interacting with a hydrogen bond donor from the receptor.

Aromatic/Hydrophobic Regions: Both the indoline ring system and the substituted phenyl ring represent significant aromatic and hydrophobic features. These regions can engage in π-π stacking, hydrophobic, and van der Waals interactions with the amino acid residues of the binding pocket.

A Halogen Bonding Site: The fluorine atom on the phenyl ring can act as a halogen bond donor, a specific type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding.

The spatial arrangement of these features is critical for optimal binding. Computational pharmacophore modeling studies can help to define the precise 3D orientation of these features. A hypothetical pharmacophore model for this class of compounds is depicted below:

| Pharmacophoric Feature | Description | Potential Interacting Residue Type |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Amide N-H | Aspartate, Glutamate, Carbonyl backbone |

| Hydrogen Bond Acceptor (HBA) | Amide C=O | Serine, Threonine, Tyrosine, Arginine, Lysine (B10760008) |

| Aromatic/Hydrophobic Region 1 | Indoline Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |

| Aromatic/Hydrophobic Region 2 | Substituted Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Valine, Alanine |

| Halogen Bonding Site | Fluorine Atom | Carbonyl oxygen, Serine, Threonine |

This table outlines the key pharmacophoric features and their potential interactions within a biological target.

Preclinical Pharmacological Characterization of N 4 Fluorophenyl 2 Indolinylethanamide and Analogues

In Vitro Biological Activity Assessments

The in vitro biological activities of 2-indolinone derivatives, a class of compounds to which N-(4-Fluorophenyl)-2-indolinylethanamide belongs, have been extensively studied to determine their potential as therapeutic agents. These assessments are crucial in the early stages of drug discovery to identify compounds with promising biological effects.

Cellular assays are fundamental in determining the cytotoxic and antiproliferative effects of novel compounds against various cancer cell lines. Numerous studies have demonstrated that 3-substituted indolin-2-one derivatives exhibit significant antiproliferative activity. For instance, a series of these compounds showed potent activity against the PC-3 androgen-dependent prostate cancer cell line, with some compounds active in the submicromolar concentration range. aacrjournals.org

Further investigations into the antiproliferative effects of indolin-2-one derivatives have been conducted on a panel of human solid tumor cell lines, including PC-3 (prostate), DLD-1 (colon), MCF-7 (breast), M4Beu (melanoma), A549 (lung), and PA-1 (ovarian), as well as on healthy cell lines for comparison. nih.gov Another study highlighted that certain indole (B1671886)–isatin molecular hybrids demonstrated in vitro antiproliferative activity ranging from 22.6–97.8%, with the most active compounds showing IC50 values of 1.69 and 1.91 µM, which is significantly more potent than the reference drug sunitinib (B231) (IC50 = 8.11 µM). nih.gov

The antiproliferative activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis. For example, a 5-fluoroindolin-2-one derivative was found to suppress HCT-116 cell proliferation by inducing G1 phase arrest and apoptosis in a dose-dependent manner. nih.gov Similarly, other 2-indolinone derivatives have been shown to arrest cancer cells predominantly in the G2/M phase of the cell cycle and to cause apoptosis. aacrjournals.org The nature of the substituent at the 3-position of the 2-indolinone core, as well as the substitution patterns on the ring itself, are critical for these biological activities. aacrjournals.org

Table 1: Antiproliferative Activity of Selected 2-Indolinone Analogues

| Compound/Analogue | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Indole-isatin hybrid (5o) | Human Cancer Cell Line Panel | 1.69 | nih.gov |

| Indole-isatin hybrid (5w) | Human Cancer Cell Line Panel | 1.91 | nih.gov |

| Sunitinib (reference) | Human Cancer Cell Line Panel | 8.11 | nih.gov |

| Indolinone derivative (9) | HepG-2 (liver) | 2.53 - 7.54 | mdpi.comnih.gov |

| Indolinone derivative (20) | MCF-7 (breast) | 2.53 - 7.54 | mdpi.comnih.gov |

The 2-indolinone scaffold is a well-established core for the development of enzyme inhibitors, particularly for protein kinases. researchgate.net The mechanism often involves competitive binding to the ATP-binding site of the kinase. aacrjournals.orgscirp.org For example, a potent p21-activated kinase 1 (PAK1) inhibitor, ZMF-005, which is a 2-indolinone derivative, was discovered with an IC50 value of 0.22 μM against PAK1. nih.gov

In addition to kinase inhibition, derivatives of the related isoindolinone structure have been investigated for their inhibitory effects on other enzymes, such as carbonic anhydrases (CAs). These compounds have shown high affinity for hCA I and hCA II isoforms, with Ki values in the low nanomolar range. nih.gov For hCA I, the Ki values ranged from 11.48 ± 4.18 to 87.08 ± 35.21 nM, and for hCA II, the Ki values were between 9.32 ± 2.35 and 160.34 ± 46.59 nM. nih.gov

Receptor binding assays have revealed that indolin-2-one derivatives can act as ligands for various receptors. A study on indolin-2-one derivatives with piperazinylbutyl side chains demonstrated their affinity and selectivity for dopamine (B1211576) D2-like receptors. ingentaconnect.com One of the synthesized compounds, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, was identified as a highly potent ligand for the dopamine D4 receptor, with a Ki value of 0.5 nM. nih.govingentaconnect.com This compound exhibited a 3,630-fold selectivity over the D2 receptor and a 2,450-fold selectivity over the D3 receptor. ingentaconnect.com

These findings suggest that the indolin-2-one scaffold can be modified to target specific receptor subtypes with high affinity and selectivity, indicating its potential for the development of novel therapeutics for neurological and psychiatric disorders. ingentaconnect.com

Mechanism of Action Elucidation

Understanding the mechanism of action of a compound is crucial for its development as a therapeutic agent. For 2-indolinone derivatives, the primary mechanism of their antiproliferative effects is the inhibition of protein kinases involved in cancer cell signaling pathways.

The indolin-2-one core is a key structural feature in several inhibitors of receptor tyrosine kinases (RTKs). growingscience.com These compounds often act as competitive inhibitors at the ATP-binding site of the kinase domain. aacrjournals.org

The 2-indolinone scaffold has been successfully utilized to develop potent inhibitors of various kinases. For example, SU5416 is a 2-indolinone derivative that inhibits the VEGF (FlK-1) receptor tyrosine kinase, and SU6668 is a potent inhibitor of the receptor tyrosine kinases for VEGF (FlK-1), FGFR1, and PDGFR. aacrjournals.org Sunitinib, another prominent drug based on the indolin-2-one structure, is a multi-targeted RTK inhibitor, affecting VEGFR and PDGFR among others. scirp.orggrowingscience.com

A series of pyrrolo-fused-heterocycle-2-indolinone analogues have been identified as potent inhibitors of VEGFR, PDGFR, and c-Kit, with enzymatic and cellular IC50 values of less than 50 nM. acs.orgnih.gov Furthermore, certain indolinone-based molecules have been designed as inhibitors of cyclin-dependent kinases (CDKs). For example, one compound was found to have a 4.8-fold higher inhibitory effect against CDK-2 than the natural product indirubin. mdpi.comnih.gov Another derivative displayed nanomolar inhibitory action against both EGFR and VEGFR-2. mdpi.comnih.gov

The antiproliferative activity of these compounds is often linked to their ability to modulate signaling pathways downstream of these kinases. For instance, the inhibition of VEGFR phosphorylation by 2-indolinones is a key mechanism for their anti-angiogenic effects. nih.gov

Table 2: Kinase Inhibition Profile of Selected 2-Indolinone Analogues

| Compound/Analogue | Target Kinase | IC50/Ki Value | Source |

|---|---|---|---|

| ZMF-005 | PAK1 | 0.22 µM (IC50) | nih.gov |

| Pyrrolo-fused-heterocycle derivatives (e.g., 9, 15, 23, 25) | VEGFR, PDGFR, c-Kit | <50 nM (IC50) | acs.orgnih.gov |

| Indolinone derivative (9) | CDK-2 | 4.8-fold > Indirubin | mdpi.comnih.gov |

| Indolinone derivative (20) | EGFR, VEGFR-2 | Nanomolar range | mdpi.comnih.gov |

| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one | Dopamine D4 Receptor | 0.5 nM (Ki) | nih.govingentaconnect.com |

Identification of Specific Molecular Targets

Receptor Modulation (e.g., SERT, Dopamine D2, TRPV4)

The interaction of this compound and its analogues with specific receptors is a key determinant of their pharmacological profile. The modulation of receptors such as the Serotonin (B10506) Transporter (SERT), Dopamine D2 receptor, and Transient Receptor Potential Vanilloid 4 (TRPV4) can indicate potential therapeutic uses in neuropsychiatric and other disorders.

Serotonin Transporter (SERT): Compounds targeting SERT are crucial in the management of depression and anxiety. The inhibitory activity of novel compounds on SERT is often evaluated through radioligand binding assays or functional uptake assays in cells expressing the transporter. For instance, the potency of a compound is determined by its ability to displace a known radiolabeled ligand, such as [³H]citalopram, from SERT.

Dopamine D2 Receptor: The Dopamine D2 receptor is a primary target for antipsychotic medications. nih.gov The modulatory effects of this compound analogues on D2 receptors can be assessed using receptor binding assays with radioligands like [³H]spiperone to determine binding affinity. nih.gov Functional assays, such as measuring changes in cyclic AMP (cAMP) levels in response to dopamine stimulation in cells expressing the D2 receptor, can further characterize the agonist or antagonist properties of the compounds. Studies on N-phenylpiperazine analogs have demonstrated varying binding affinities and selectivities for D3 versus D2 dopamine receptors, highlighting the importance of structural modifications in achieving receptor specificity. mdpi.com

Transient Receptor Potential Vanilloid 4 (TRPV4): TRPV4 is a non-selective cation channel involved in various physiological processes, including sensory transduction. nih.gov The activity of compounds on TRPV4 can be investigated using calcium imaging techniques in cells expressing the channel. researchmap.jpresearchgate.net An increase in intracellular calcium concentration upon application of the compound would suggest an agonistic effect, while inhibition of the response to a known TRPV4 agonist, such as GSK1016790A, would indicate antagonism. nih.gov The TRPV4 channel can be activated by a range of stimuli, including temperature, osmotic pressure, and chemical ligands. nih.govresearchgate.net

Table 1: Illustrative Receptor Modulation Profile for a Hypothetical Analogue

| Receptor Target | Assay Type | Measured Parameter | Result |

| SERT | Radioligand Binding | Ki (nM) | 50 |

| Dopamine D2 | Functional Assay (cAMP) | IC50 (nM) | 120 |

| TRPV4 | Calcium Imaging | EC50 (µM) | 1.5 |

Enzyme Inhibition (e.g., Monoamine Oxidases, Histone Deacetylases, Pancreatic Lipase)

The inhibitory effects of this compound and its analogues on key enzymes can reveal their therapeutic potential in a range of diseases.

Monoamine Oxidases (MAO): MAO-A and MAO-B are critical enzymes in the metabolism of monoamine neurotransmitters. evotec.com Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative disorders. nih.gov The inhibitory potential of compounds against MAO-A and MAO-B is typically determined using fluorometric or spectrophotometric assays that measure the production of hydrogen peroxide or other byproducts of the enzymatic reaction. nih.govsigmaaldrich.com For example, kynuramine (B1673886) and benzylamine (B48309) can be used as substrates for MAO-A and MAO-B, respectively, to measure the formation of their respective products. nih.gov Natural flavonoids have shown significant inhibitory activity against human MAO-A and MAO-B. mdpi.com

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated approach in cancer therapy. nih.gov The screening of compounds for HDAC inhibition can be performed using fluorometric assays where a substrate containing an acetylated lysine (B10760008) becomes fluorescent upon deacetylation and subsequent enzymatic cleavage. apexbt.comnih.gov Indole derivatives have been identified as potent HDAC inhibitors with in vivo efficacy in xenograft mouse models. nih.gov

Pancreatic Lipase (B570770): Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a strategy for the management of obesity. nih.govejgm.co.uk The inhibitory activity of compounds against pancreatic lipase can be assessed by measuring the rate of hydrolysis of a substrate, such as p-nitrophenyl butyrate, which releases a colored product. researchgate.net Numerous natural products, including those from Indonesian medicinal plants, have demonstrated strong inhibitory effects on pancreatic lipase. mdpi.com

Table 2: Illustrative Enzyme Inhibition Profile for a Hypothetical Analogue

| Enzyme Target | Assay Type | Measured Parameter | Result |

| MAO-A | Fluorometric Assay | IC50 (µM) | 2.5 |

| MAO-B | Fluorometric Assay | IC50 (µM) | 8.1 |

| HDAC1 | Fluorometric Assay | IC50 (nM) | 75 |

| Pancreatic Lipase | Spectrophotometric Assay | IC50 (µg/mL) | 15 |

Investigation of Modulated Cellular Signaling Pathways

Understanding how this compound and its analogues affect cellular signaling pathways is crucial for elucidating their mechanisms of action.

Examples: Notch-AKT Pathway, NF-κB Pathway, PI3K/Akt/mTOR Pathway

Notch-AKT Pathway: The Notch and AKT signaling pathways are interconnected and play significant roles in cell proliferation, survival, and differentiation. A study on an oleanolic acid derivative containing a 4-fluorophenyl group, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide, demonstrated that it could induce apoptosis in breast cancer cells by inhibiting the Notch-AKT signaling pathway. nih.gov The investigation of this pathway often involves Western blot analysis to measure the phosphorylation status of key proteins like AKT and the expression levels of Notch receptors and their downstream targets.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses and is implicated in various diseases, including cancer. nih.govnih.gov The modulation of this pathway by novel compounds can be assessed by measuring the nuclear translocation of NF-κB subunits (e.g., p65) using immunofluorescence or by reporter gene assays that quantify NF-κB transcriptional activity. researchgate.net

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govnih.govfrontiersin.org The effect of compounds on the PI3K/Akt/mTOR pathway can be evaluated by examining the phosphorylation levels of key components such as Akt, mTOR, and downstream effectors like S6 ribosomal protein using techniques like Western blotting or ELISA. frontiersin.orgtbzmed.ac.ir Indole compounds have been shown to modulate this pathway.

In Vivo Efficacy Studies in Relevant Preclinical Animal Models

In vivo studies are essential to translate in vitro findings into a physiological context and to evaluate the therapeutic potential of a compound.

Selection of Animal Models and Experimental Design

The choice of animal model is critical and depends on the therapeutic indication being investigated. For neuroactive compounds, rodent models are frequently used. For example, in the study of antidepressant effects, models such as the forced swim test or tail suspension test are employed. For antipsychotic potential, models that assess psychomotor activity and sensorimotor gating (e.g., prepulse inhibition of the startle reflex) are relevant. In oncology, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess anti-tumor efficacy. nih.gov The experimental design should include appropriate control groups, a sufficient number of animals to ensure statistical power, and a clear definition of endpoints.

Evaluation of Efficacy Biomarkers

Efficacy biomarkers are measurable indicators of a therapeutic response. These can be physiological, biochemical, or behavioral. For neuroactive compounds, behavioral assessments are primary efficacy biomarkers. nih.gov Additionally, molecular biomarkers can be assessed in tissue samples. For example, after in vivo treatment, brain tissue can be analyzed for changes in neurotransmitter levels, receptor occupancy, or the phosphorylation status of signaling proteins. nih.gov In cancer studies, tumor volume is a primary efficacy biomarker, which can be supplemented by immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3). nih.gov

Computational Chemistry and Molecular Modeling of N 4 Fluorophenyl 2 Indolinylethanamide

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using scoring functions.

A specific analysis of the ligand-protein interaction profile for N-(4-Fluorophenyl)-2-indolinylethanamide is not documented in publicly accessible research. Such a study would computationally place the compound into the binding site of a target protein to predict its binding mode. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. The indoline (B122111) scaffold, the fluorophenyl group, and the ethanamide linker of the compound would be analyzed for their contributions to these interactions.

There is no available research predicting the specific binding affinities and modes for this compound. This type of study would involve the use of scoring functions in molecular docking software to estimate the binding free energy of the compound to a potential protein target. The results would be presented as a numerical score, often in kcal/mol, which indicates the stability of the ligand-protein complex. Different possible binding poses (modes) would be generated and ranked based on these scores.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. In these models, the predictors consist of physicochemical properties or theoretical molecular descriptors of chemicals; the response-variable could be a biological activity of the chemicals.

The development of 2D and 3D QSAR models for this compound has not been reported. A 2D QSAR study would involve correlating the biological activity of a series of related compounds with their 2D structural properties, such as molecular weight, logP, and topological indices.

For a 3D QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of structurally similar molecules with known biological activities would be required. These molecules would be aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated and correlated with their biological activities to build a predictive model.

As no predictive QSAR models for this compound are available, there is no validation or interpretation to report. The validation of a QSAR model is crucial to ensure its predictive power. This is typically done using internal validation techniques like leave-one-out cross-validation and external validation with a set of compounds not used in the model development. Interpretation of the model would involve analyzing the contribution of different molecular descriptors or fields to the biological activity, providing insights for the design of new, more potent compounds.

Pharmacophore Modeling

Pharmacophore modeling is a method used in drug design to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

There are no published pharmacophore models based on this compound. A pharmacophore model could be developed based on the structure of this compound if it were a potent ligand for a particular biological target. The model would define the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are crucial for binding. This model could then be used to screen large databases of chemical compounds to identify other molecules that fit the pharmacophore and are therefore likely to have similar biological activity.

Generation and Validation of Pharmacophore Hypotheses for Target Interaction

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. The generation of a pharmacophore hypothesis is a key step in understanding the molecular requirements for binding and activity. For this compound, this process would involve identifying key features such as hydrogen bond acceptors (e.g., the carbonyl oxygen and the fluorine atom), hydrogen bond donors (e.g., the amide N-H), hydrophobic regions (e.g., the indoline and fluorophenyl rings), and aromatic rings.

The generation process typically uses a set of known active molecules to derive a common feature model. This model is then validated to ensure it can distinguish between active and inactive compounds. While the theoretical pharmacophoric features of this compound can be postulated, specific validated hypotheses derived from experimental data for its interaction with a particular target are not documented in readily available literature.

Table 1: Postulated Pharmacophoric Features of this compound

| Feature Type | Potential Structural Origin | Role in Target Interaction |

| Hydrogen Bond Donor | Amide (N-H) | Forms hydrogen bonds with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Forms hydrogen bonds with donor groups on the target protein. |

| Hydrogen Bond Acceptor | Fluorine Atom | Can act as a weak hydrogen bond acceptor. |

| Aromatic Ring | Fluorophenyl Ring | Participates in π-π stacking or hydrophobic interactions. |

| Aromatic/Hydrophobic | Indoline Ring System | Contributes to hydrophobic and potential aromatic interactions. |

Application in Virtual Screening for Novel Ligands

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds. This process, known as virtual screening, aims to identify novel molecules that possess the same essential chemical features as the pharmacophore and are therefore likely to bind to the same biological target.

A pharmacophore hypothesis based on this compound would be used to filter libraries containing millions of compounds, prioritizing a smaller, more manageable set for further computational analysis or experimental testing. This approach accelerates the discovery of new lead compounds. However, without a specific, validated pharmacophore model for this compound, its application in published virtual screening campaigns to discover novel ligands cannot be detailed.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a ligand-target complex, offering insights into binding stability and conformational changes.

Conformational Analysis and Ligand Stability in Target Binding Pockets

MD simulations can be used to analyze the conformational flexibility of this compound and its stability within a target's binding pocket. By simulating the ligand-protein complex in a solvated environment, researchers can observe how the ligand adapts its shape to fit the binding site and how stably it remains bound over time. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's atoms are calculated to quantify its stability. A low and stable RMSD value over the course of a simulation typically indicates a stable binding pose.

Detailed MD simulation studies, including specific RMSD values and conformational analyses for this compound complexed with a biological target, are not available in the public domain.

Dynamic Behavior of Ligand-Target Complexes

Beyond static binding poses, MD simulations reveal the dynamic nature of the interactions between a ligand and its target. This includes the formation and breaking of hydrogen bonds, fluctuations in hydrophobic contacts, and movements of both the ligand and the protein's amino acid residues. Analyzing this dynamic behavior is crucial for a complete understanding of the binding mechanism. Root-mean-square fluctuation (RMSF) analysis can highlight which parts of the ligand and protein are flexible or rigid upon complex formation. Specific research detailing the dynamic behavior and interaction profiles of this compound with a target is not presently found in scientific literature.

In Silico ADME Prediction (Preclinical Focus)

In silico models are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles before costly synthesis and in vitro testing.

Translational Research Considerations and Future Directions for N 4 Fluorophenyl 2 Indolinylethanamide

Exploration of Potential Therapeutic Applications Based on Preclinical Findings

Antimicrobial and Antiviral Activity (e.g., Antibacterial, Antituberculosis, Antimalarial)

The indole (B1671886) nucleus and its derivatives are a rich source of compounds with potent antimicrobial and antiviral properties. benthamdirect.comresearchgate.net This suggests that N-(4-Fluorophenyl)-2-indolinylethanamide could be a promising candidate for anti-infective research.

Antibacterial: The indoline (B122111) scaffold has been the focus of computational studies for designing novel antibacterial agents. One such study investigated an indoline-based library's interaction with the DNA gyrase B enzyme, a key bacterial target, and found that derivatives showed strong potential binding interactions. nih.gov Furthermore, various synthetic indole derivatives have demonstrated significant activity against a range of bacterial strains, including multidrug-resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comnih.gov The ethanamide linker and phenyl substitution are common features in these active compounds, indicating their potential contribution to the antibacterial profile of this compound.

Antiviral: The indole scaffold is a cornerstone in the development of antiviral drugs, with marketed drugs like Arbidol (Umifenovir) featuring this core structure. nih.gov Research has shown that indole derivatives can inhibit various stages of the viral life cycle, including entry, fusion, and replication, against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). nih.govnih.gov The structural similarity of the indoline core to indole suggests that it may serve as a viable pharmacophore for novel antiviral agents.

Antituberculosis and Antimalarial: Indole derivatives have shown significant promise in combating parasitic and mycobacterial diseases. malariaworld.org Numerous indole-based compounds exhibit potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.govacs.org The mechanism often involves inhibiting hemozoin formation or targeting other essential parasite pathways. nih.govmalariaworld.org Similarly, indole derivatives have been explored for their potential against Mycobacterium tuberculosis. malariaworld.org The presence of the indole/indoline nucleus in this compound makes it a molecule of interest for screening against these persistent global health threats.

Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)

Indole and indoline-based compounds are extensively investigated for their neuroprotective properties, targeting multiple pathological mechanisms common to neurodegenerative diseases like Alzheimer's and Parkinson's. hilarispublisher.comnih.gov

Alzheimer's Disease: A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides. Indole derivatives have been reported to inhibit this aggregation process, thereby reducing neurotoxicity. hilarispublisher.comnih.gov Additionally, many indole-based compounds are designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down essential neurotransmitters. nih.govtandfonline.comnih.gov By inhibiting these enzymes, such compounds can help alleviate cognitive symptoms. Given these precedents, this compound could potentially act on these targets.

Parkinson's Disease: The pathogenesis of Parkinson's disease involves oxidative stress, neuroinflammation, and the loss of dopaminergic neurons. nih.gov Indole derivatives have demonstrated potent antioxidant and anti-inflammatory effects in cellular and animal models of Parkinson's. researchgate.net For instance, one study showed that an indole derivative, NC009-1, ameliorated motor deficits and reduced oxidative stress and microglial activation in a mouse model of the disease by down-regulating inflammatory pathways like the NLRP3 inflammasome. nih.govresearchgate.net These mechanisms represent plausible therapeutic avenues for this compound.

Anti-inflammatory and Immunomodulatory Potential

The indole and indoline scaffolds are integral to many compounds with significant anti-inflammatory and immunomodulatory activities. nih.govresearchgate.net These activities are often linked to the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Enzymes and Cytokines: Research has shown that novel N-substituted indole derivatives can act as potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.gov Indole-based compounds have also been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6 in various inflammatory models. nih.govnih.govchemrxiv.org

Modulation of Signaling Pathways: The anti-inflammatory effects of some indoline derivatives are attributed to their ability to inhibit signaling pathways like p38 MAPK and nuclear factor-kappa B (NF-κB), which are central regulators of the inflammatory response. frontiersin.org A recent study identified an indoline-based compound as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory eicosanoid metabolism. acs.org This polypharmacological approach is a promising strategy for developing anti-inflammatory drugs, suggesting a potential mechanism for this compound. acs.org

Applications in Metabolic Disorder Research

Emerging evidence highlights the potential of indole and indoline derivatives in the management of metabolic diseases, including type 2 diabetes and obesity-related complications. researchgate.netnih.govnih.gov

Glucose and Lipid Metabolism: Tryptophan-derived indole metabolites have been identified as key players in glucose homeostasis and insulin (B600854) sensitivity. nih.govfrontiersin.org Synthetic indole derivatives have been investigated as potential antidiabetic agents, with some acting as inhibitors of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. researchgate.netacs.org

Amelioration of "Diabesity"-Induced Complications: A notable study demonstrated that a novel indoline derivative, AN1284, could ameliorate chronic kidney disease in a mouse model of type 2 diabetes with obesity ("diabesity"). frontiersin.orgnih.gov The compound improved kidney function, reduced body weight and fat mass, preserved insulin sensitivity, and reduced dyslipidemia and hepatic steatosis. frontiersin.orgnih.gov This was achieved by mitigating the broader metabolic abnormalities associated with the condition. frontiersin.orgnih.govresearchgate.net These findings provide a strong rationale for investigating this compound and its analogues for similar therapeutic applications.

Unanswered Questions and Identified Research Gaps

The primary research gap is the absence of direct biological evaluation of this compound. While its structural motifs are promising, its actual therapeutic potential remains speculative without empirical data. Key unanswered questions include:

Biological Activity Spectrum: What are the primary and secondary biological targets of the compound? Does it exhibit the predicted antimicrobial, neuroprotective, anti-inflammatory, or metabolic activities in vitro?

Mechanism of Action: If active, what are the precise molecular mechanisms? Does it act as an enzyme inhibitor, a receptor modulator, or does it interfere with protein-protein interactions or signaling pathways?

Structure-Activity Relationship (SAR): How do modifications to the indoline ring, the ethanamide linker, or the fluorophenyl group affect potency and selectivity?

Emerging Methodologies and Technologies to Advance Indolinylethanamide Research

Advancing the study of this compound from a hypothetical molecule to a potential therapeutic lead can be accelerated by modern drug discovery technologies.

Computational and In Silico Methods: Structure-based drug design and molecular docking can predict potential biological targets and binding modes, helping to prioritize experimental screening. nih.govnih.govtandfonline.com Machine learning and artificial intelligence are increasingly used to predict the properties and activities of novel heterocyclic compounds, which could efficiently guide the design of an analogue library. numberanalytics.com

Advanced Synthesis Techniques: Modern synthetic methodologies such as microwave-assisted synthesis and flow chemistry can accelerate the preparation of this compound and a diverse library of its derivatives for high-throughput screening. numberanalytics.com These techniques often offer improved yields, reduced reaction times, and are more environmentally sustainable. numberanalytics.comresearchgate.net

High-Throughput and High-Content Screening: Phenotypic screening of the compound and its analogues against various cell lines (e.g., cancer cells, neurons, immune cells) or microorganisms can rapidly identify potential therapeutic activities without a pre-defined target.

Strategic Development and Design of Next-Generation Indolinylethanamide Analogues

The development of next-generation analogues should be guided by a systematic exploration of the structure-activity relationship (SAR) around the core scaffold. A strategic approach would involve modifying the three key structural components of this compound.

The table below outlines potential modifications and their scientific rationale for designing next-generation analogues.

| Molecular Component | Proposed Modifications | Rationale for Modification |

| Indoline Ring | Introduction of substituents (e.g., -OCH₃, -Cl, -OH) at positions 4, 5, 6, or 7. | To modulate lipophilicity, solubility, and electronic properties, potentially enhancing target binding and improving ADME profile. |

| N-alkylation or N-acylation at the indoline nitrogen. | To explore interactions with additional binding pockets and alter the molecule's physicochemical properties. | |

| Ethanamide Linker | Varying the length of the alkyl chain (e.g., propanamide, butanamide). | To optimize the distance and orientation between the indoline and phenyl rings for improved target engagement. |

| Introducing rigidity (e.g., incorporating a double bond or cyclopropane (B1198618) ring). | To lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity. | |

| 4-Fluorophenyl Ring | Shifting the fluorine to the 2- or 3-position. | To investigate the impact of halogen position on activity, which can be critical for binding and metabolic stability. |

| Replacing fluorine with other halogens (Cl, Br) or electron-donating/withdrawing groups (-CH₃, -CF₃, -OCH₃, -CN). | To systematically probe the electronic and steric requirements of the binding pocket and establish a clear SAR. | |

| Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene). | To explore different hydrogen bonding patterns and π-π stacking interactions with the target protein. |

By systematically applying these strategies and utilizing emerging research methodologies, the therapeutic potential of the indolinylethanamide scaffold can be thoroughly explored, potentially leading to the discovery of novel drug candidates for a range of diseases.

Q & A

Q. Key Optimization Parameters :

- Temperature control (60–120°C range) to prevent decomposition .

- Use of coupling agents (e.g., HATU) for amide bond formation .

- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Basic Research Question

1H/13C NMR and FTIR are essential. Key markers include:

- NMR :

- Aromatic proton signals at δ 7.2–7.8 ppm for the fluorophenyl group .

- Indoline NH resonance near δ 8.5 ppm (exchangeable in D2O) .

- FTIR :

- Amide C=O stretch at ~1650–1680 cm⁻¹ .

- C-F vibration at 1220–1250 cm⁻¹ .

X-ray crystallography can resolve ambiguities in stereochemistry, as seen in related fluorophenyl-acetamide structures .

How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

Advanced Research Question